2,4-Dimethyl-1-heptene
Overview
Description
2,4-Dimethyl-1-heptene is an organic compound with the molecular formula C9H18. It is a branched alkene characterized by the presence of a double bond between the first and second carbon atoms and two methyl groups attached to the second and fourth carbon atoms of the heptene chain. This compound is a colorless liquid with a hydrocarbon-like odor and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
This compound is a volatile organic compound that is primarily metabolized in the liver . Its primary targets are the enzymes involved in its metabolism, particularly those in the liver.
Mode of Action
It is known to interact with various enzymes in the liver, leading to changes in the levels of several metabolites .
Biochemical Pathways
This compound affects several biochemical pathways. It has been observed to cause changes in the levels of aspartate, cysteine, 2-methyl-1-pentanol, 4-methylheptane, dodecane, this compound, 1,3-di-tert-butylbenzene, acetophenone, formaldehyde, and glyoxal . These changes suggest adaptations in energy production processes (TCA cycle, amino acids metabolism, and pyruvate metabolism), cellular antioxidant defenses (glutamate, cysteine, and glutathione metabolism), and hepatic enzymes (associated with hydrocarbons, alcohols, aldehydes, and ketones metabolism) .
Pharmacokinetics
Given its volatile nature , it is likely to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver , and excreted via the lungs and urine.
Result of Action
The result of this compound’s action is a change in the levels of several metabolites, reflecting adaptations in various biochemical pathways . This metabolic response likely reflects the activation of protective mechanisms to restore cellular homeostasis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its volatility suggests that it could evaporate quickly in a dry, hot environment, potentially reducing its bioavailability. Additionally, its metabolism in the liver suggests that factors affecting liver function, such as the presence of other drugs or liver disease, could influence its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-1-heptene can be synthesized through several methods. One common approach involves the acid-catalyzed alkylation of isoprene with isobutene. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic cracking of petroleum hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like this compound. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to maximize the production of the target compound .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-1-heptene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Hydrogenation of this compound can yield 2,4-Dimethylheptane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming products like 2,4-Dimethyl-1-chloroheptane
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium or platinum are used in hydrogenation reactions.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: 2,4-Dimethylheptane.
Substitution: 2,4-Dimethyl-1-chloroheptane.
Scientific Research Applications
2,4-Dimethyl-1-heptene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and resins.
Biology: Studies have explored its role as a volatile organic compound in metabolic processes.
Medicine: Research has investigated its potential as a biomarker for certain diseases, such as lung cancer.
Industry: It is utilized in the production of synthetic rubber, adhesives, and coatings
Comparison with Similar Compounds
1-Heptene: A straight-chain alkene with a similar molecular formula but without branching.
2-Methyl-1-heptene: A branched alkene with one methyl group attached to the second carbon atom.
4-Methyl-1-hexene: A branched alkene with a shorter carbon chain and one methyl group attached to the fourth carbon atom
Uniqueness: this compound is unique due to its specific branching pattern, which influences its chemical reactivity and physical properties. The presence of two methyl groups at distinct positions on the heptene chain provides distinct steric and electronic effects, making it a valuable compound in various chemical reactions and industrial applications .
Properties
IUPAC Name |
2,4-dimethylhept-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-5-6-9(4)7-8(2)3/h9H,2,5-7H2,1,3-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGAOHSMVSIJJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864895 | |
Record name | 2,4-Dimethyl-1-heptene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [ChemSampCo MSDS] | |
Record name | 1-Heptene, 2,4-dimethyl- | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10513 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
19549-87-2 | |
Record name | 2,4-Dimethyl-1-heptene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19549-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Heptene, 2,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dimethyl-1-heptene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dimethyl-1-heptene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: In what biological contexts has 2,4-dimethyl-1-heptene been identified?
A1: this compound has been identified as a volatile organic compound (VOC) emitted by several organisms and biological processes. Research has detected its presence in:
- Insect emissions: It is a component of the VOC profile of the Asian Longhorned Beetle (Anoplophora glabripennis), particularly in their oviposition sites [, ].
- Lung cancer cells: Studies have shown that this compound concentrations increase in the headspace of A549 lung cancer cell cultures, as well as in normal human bronchial epithelial cells and human fibroblasts, suggesting a potential link to cellular metabolism [].
- Fungal metabolites: This compound has been detected among the bioactive volatile organic compounds produced by the fungus Beauveria bassiana, known for its entomopathogenic and endophytic properties [].
Q2: What is the significance of this compound in the context of the Asian Longhorned Beetle?
A2: This compound shows promise as a potential biomarker for detecting infestations of the Asian Longhorned Beetle (ALB). Research indicates that (+)-cyclosativene, (+)-α-longipinene, copaene, and caryophyllene are strongly associated with ALB infestation []. Adding this compound, and potentially 3-carene or ocimene, to this profile could create a specific VOC signature for ALB detection []. Trained sniffer dogs have shown the ability to recognize a synthetic mixture of these compounds, highlighting its potential for developing detection methods [].
Q3: How does the presence of this compound in the headspace of both cancerous and normal cells impact its potential as a lung cancer biomarker?
A3: While this compound appears in the headspace of both cancerous and normal lung cells, its potential as a biomarker shouldn't be disregarded []. The key lies in understanding the differences in metabolic profiles. Research suggests that specific groups of VOCs, including branched hydrocarbons and alcohols, might be associated with cancerous phenotypes []. Further research is needed to determine if quantitative or qualitative differences in this compound emissions could be used to differentiate between healthy and cancerous cells.
Q4: What are the potential applications of this compound derived from the pyrolysis of polypropylene?
A4: Pyrolysis of various materials, including polypropylene and even discarded COVID-19 masks, can yield this compound [, , , , , ]. This presents several potential applications:
- Fuel or Fuel Additive: The liquid fraction produced from pyrolysis, rich in hydrocarbons like this compound, holds potential as a fuel or fuel additive [, ].
- Chemical Feedstock: This compound can serve as a raw material for producing other valuable chemicals, contributing to a circular economy approach [, ]. For instance, it is a significant component of virgin naphtha derived from plastic marine litter pyrolysis, which finds use in producing platform chemicals like BTX, ethylbenzene, styrene, and alpha olefins [].
Q5: What analytical techniques are commonly employed to detect and quantify this compound?
A5: Various analytical methods are used to study this compound, depending on the context and sample matrix:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify this compound in complex mixtures, such as those obtained from insect emissions, cell cultures, or pyrolysis products [, , , , , , ].
- Solid-Phase Microextraction (SPME) coupled with GC-MS: SPME is a sample preparation technique that concentrates volatile compounds from a sample before analysis by GC-MS, enhancing sensitivity and detection limits [, , ]. It is particularly useful for analyzing trace amounts of this compound in biological samples or environmental matrices.
Q6: What are the environmental considerations related to this compound?
A6: While this compound itself has limited information on its environmental impact, its production through plastic waste pyrolysis raises critical considerations.
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